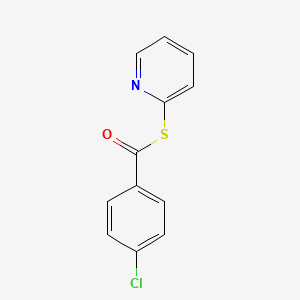
S-pyridin-2-yl 4-chlorobenzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-pyridin-2-yl 4-chlorobenzenecarbothioate is a chemical compound that belongs to the class of thioesters. It is characterized by the presence of a pyridine ring and a chlorobenzene ring connected through a thiocarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-pyridin-2-yl 4-chlorobenzenecarbothioate typically involves the reaction of 4-chlorobenzenecarbothioic acid with pyridine-2-thiol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond. The reaction is conducted under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
S-pyridin-2-yl 4-chlorobenzenecarbothioate undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridin-2-yl 4-chlorobenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-pyridin-2-yl 4-chlorobenzenecarbothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thioesters and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds
Mécanisme D'action
The mechanism of action of S-pyridin-2-yl 4-chlorobenzenecarbothioate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-thiol: Shares the pyridine ring but lacks the chlorobenzene moiety.
4-Chlorobenzenecarbothioic acid: Contains the chlorobenzene ring but lacks the pyridine moiety.
Thioesters: General class of compounds with similar thiocarbonyl groups.
Uniqueness
S-pyridin-2-yl 4-chlorobenzenecarbothioate is unique due to the combination of the pyridine and chlorobenzene rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler thioesters .
Propriétés
Numéro CAS |
74032-43-2 |
|---|---|
Formule moléculaire |
C12H8ClNOS |
Poids moléculaire |
249.72 g/mol |
Nom IUPAC |
S-pyridin-2-yl 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C12H8ClNOS/c13-10-6-4-9(5-7-10)12(15)16-11-3-1-2-8-14-11/h1-8H |
Clé InChI |
RRYHLNPZMPSQRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



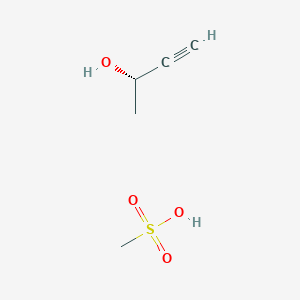
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
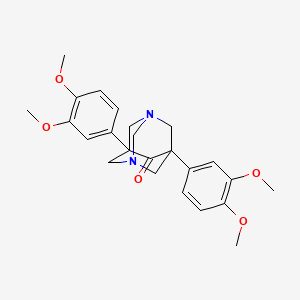

![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)
![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
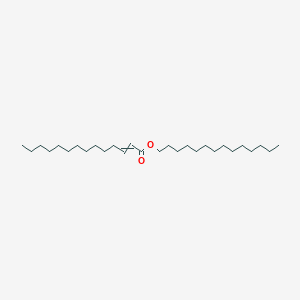
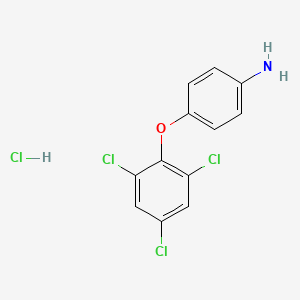
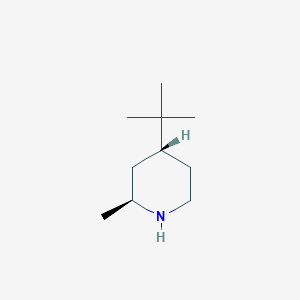
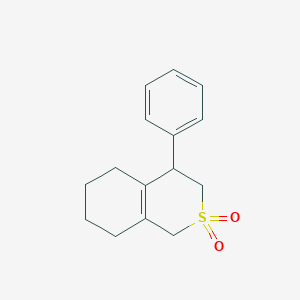
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
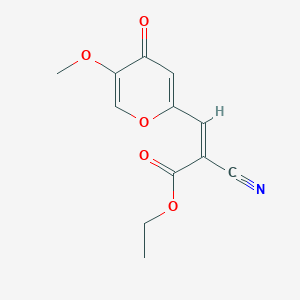
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
